6-Amino-3-bromo-2-(trifluoromethyl)phenol: A Comprehensive Technical Guide for Advanced Drug Discovery
6-Amino-3-bromo-2-(trifluoromethyl)phenol: A Comprehensive Technical Guide for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, heavily functionalized aromatic building blocks are critical for developing highly selective therapeutics. 6-Amino-3-bromo-2-(trifluoromethyl)phenol (CAS: 1445995-79-8) is a premium tetrasubstituted benzene derivative that offers orthogonal reactivity domains[1]. By combining an ortho-aminophenol motif, an aryl bromide handle, and a trifluoromethyl group on a single aromatic core, this compound serves as an advanced precursor for synthesizing complex heterocycles, including kinase inhibitors and dipeptidyl peptidase IV (DPP-4) inhibitors[2].
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and downstream purification strategies.
| Property | Specification |
| Chemical Name | 6-Amino-3-bromo-2-(trifluoromethyl)phenol |
| Common Synonyms | 3-Amino-6-bromo-2-hydroxybenzotrifluoride |
| CAS Number | 1445995-79-8 |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| MDL Number | MFCD25541884 |
| GHS Classification | Acute Toxicity, Oral (Category 3) - H301 |
Data supported by commercial and safety indices[1][3][4].
Mechanistic Utility in Drug Design
As a Senior Application Scientist, I evaluate building blocks not just by their functional groups, but by the synergistic causality of their placement. The tetrasubstitution pattern of this core provides three distinct mechanistic advantages:
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The Ortho-Aminophenol Domain (C1/C6): This is a privileged motif for the rapid assembly of benzoxazoles and benzothiazoles. The proximity of the nucleophilic amine and phenol allows for highly efficient, thermodynamically driven intramolecular cyclizations.
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The Aryl Bromide Handle (C3): Positioned para to the amino group, the C-Br bond is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The electron-donating effect of the amine enriches the ring, yet the bromide remains highly susceptible to oxidative addition by Pd(0).
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The Trifluoromethyl Group (C2): Strategically placed adjacent to the phenol, the strongly electron-withdrawing -CF₃ group lowers the pKa of the phenol, modulating its hydrogen-bond donating capacity. In biological systems, this group drastically enhances lipophilicity (logP) and provides a steric shield that blocks cytochrome P450-mediated oxidation, a strategy successfully employed in the development of robust DPP-4 inhibitors[2].
Figure 1: Orthogonal reactivity domains of the tetrasubstituted phenol core.
Experimental Workflows & Protocols
Workflow A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization at the C3 position using an aryl boronic acid.
Figure 2: Standardized workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 6-Amino-3-bromo-2-(trifluoromethyl)phenol (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).
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Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.5 equiv).
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Causality: The dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—critical when dealing with sterically hindered, multi-substituted aromatic rings. K₂CO₃ is selected because it is mild enough to prevent unwanted deprotonation of the free amino group, yet basic enough to form the reactive boronate complex required for transmetalation.
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Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture via nitrogen sparging for 15 minutes.
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Causality: Degassing is non-negotiable. Palladium(0) active species are highly susceptible to oxidation by dissolved O₂, which leads to the formation of inactive "Pd black" and catalytic stalling.
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Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
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Self-Validating Analysis: Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic molecular ion peak (M⁺ and M⁺+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. Successful conversion is confirmed by the complete disappearance of this isotopic signature and the emergence of the cross-coupled product mass.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Workflow B: Benzoxazole Core Synthesis
This protocol leverages the ortho-aminophenol motif to construct a benzoxazole ring, a privileged scaffold in kinase inhibitors.
Step-by-Step Methodology:
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Reagent Mixing: Dissolve 6-Amino-3-bromo-2-(trifluoromethyl)phenol (1.0 equiv) in triethyl orthoformate (excess, acts as both reactant and solvent).
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Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
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Causality:p-TsOH protonates the triethyl orthoformate, drastically increasing its electrophilicity. This facilitates the initial nucleophilic attack by the primary amine.
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Cyclization: Heat the reaction mixture to 100°C for 4 hours.
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Causality: The elevated temperature drives off the ethanol byproduct. According to Le Chatelier's principle, the continuous removal of ethanol shifts the equilibrium entirely toward the formation of the highly stable, aromatic benzoxazole system.
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Isolation: Concentrate the mixture in vacuo and recrystallize the crude product from ethanol/water.
Safety, Handling, and Regulatory Compliance
Adherence to strict Environmental, Health, and Safety (EHS) protocols is mandatory when handling this compound.
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Toxicity: Classified under GHS as Acute Toxicity, Oral (Category 3) with the hazard statement H301: Toxic if swallowed [3].
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Transport: Regulated under UN2811 (Toxic solid, organic, n.o.s.), Class 6.1, Packing Group III[3].
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Handling Protocols: Must be handled inside a certified chemical fume hood. Personnel must wear nitrile gloves, chemical splash goggles, and a lab coat. In the event of exposure, immediately consult the Safety Data Sheet (SDS) and a poison control center[3].
References
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[2] A Selective α-Amino Amide: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes, ACS Publications (J. Med. Chem. 2006). Available at:[Link]
